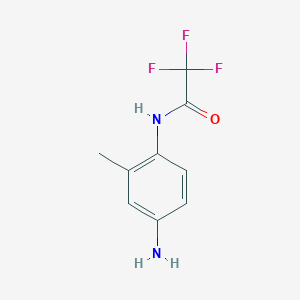

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide

Descripción general

Descripción

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C9H9F3N2O and its molecular weight is 218.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide is a chemical compound with significant potential in medicinal chemistry. Its unique trifluoroacetamide functional group combined with an amino-substituted aromatic system enhances its reactivity and potential applications. This article delves into the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉F₃N₂O, with a molecular weight of 218.18 g/mol. The trifluoroacetamide group contributes to its unique properties, making it a subject of interest in various biological studies.

Table 1: Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₉H₉F₃N₂O |

| Molecular Weight | 218.18 g/mol |

| Purity | ~95% |

| Functional Groups | Trifluoroacetamide, Amino |

Current literature does not provide extensive information on the specific mechanism of action for this compound. However, related compounds have been shown to exhibit various biological activities, suggesting potential pathways for further investigation.

Related Compounds and Their Activities

Research indicates that derivatives of this compound demonstrate promising biological activity. For instance:

- N-(4-Amino-3-methylphenyl)-2,2,2-trifluoroacetamide : Exhibits altered amino group substitution which may influence its biological properties.

- N-[4-[[(2-ethoxyacetyl)amino]methyl]phenyl]-2,2,2-trifluoroacetamide : Contains an ethoxyacetyl group that could enhance its pharmacological profile.

- Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide : Incorporates chlorine atoms and shows a larger structural complexity which may affect its biological interactions.

Table 2: Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-Amino-3-methylphenyl)-2,2,2-trifluoroacetamide | C₉H₉F₃N₂O | Potentially enhanced activity due to amino substitution |

| N-[4-[[(2-ethoxyacetyl)amino]methyl]phenyl]-2,2,2-trifluoroacetamide | C₁₃H₁₅F₃N₂O₂ | May exhibit improved pharmacokinetics |

| Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide) | C₁₇H₁₀Cl₂F₆N₂O₂ | Larger structure may influence interaction with targets |

Case Studies and Research Findings

A review of the literature reveals limited direct studies on this compound itself; however, insights can be drawn from related compounds:

-

Anti-Cancer Activity : Compounds similar to N-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown partial agonism of the aryl hydrocarbon receptor (AhR), indicating potential anti-cancer properties through modulation of gene expression related to cell proliferation .

"Evaluation of the anti-proliferative activity of benzothiazoles showed that the ability to agonize the AhR correlated with growth inhibition" .

- Inhibition Studies : Research on trifluoromethyl-containing agents has highlighted their efficacy in inhibiting specific biological pathways. For example, compounds with CF3 groups have been linked to increased potency in inhibiting serotonin uptake .

- Mechanistic Insights : Studies indicate that halogenated compounds often exhibit enhanced binding interactions due to their ability to engage in halogen bonding with target proteins .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Cancer Treatment

One of the most promising applications of N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide is as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which has been implicated in several cancers. Research indicates that TNIK is hyperactive in various malignancies, including colorectal cancer, breast cancer, and gastric cancer. Inhibition of TNIK can potentially lead to reduced tumor growth and metastasis .

- Mechanism of Action : The compound targets aberrant Wnt signaling pathways that are often dysregulated in cancer cells. By inhibiting TNIK, it may restore normal signaling and inhibit cancer cell proliferation .

- Combination Therapy : The compound is also being explored for use in combination therapies with other anticancer drugs, enhancing the overall efficacy of treatment regimens .

1.2 Anti-inflammatory Properties

Beyond oncology, this compound has shown potential in treating inflammatory diseases. It may be effective against conditions such as chronic obstructive pulmonary disease (COPD) and lupus nephritis due to its ability to modulate inflammatory pathways through TNIK inhibition .

Agricultural Applications

2.1 Crop Protection

The compound has been noted for its fungicidal properties against various phytopathogenic microorganisms. It can be utilized to protect crops from fungal infections that threaten agricultural productivity .

- Fungicidal Activity : The compound demonstrates effectiveness against a range of fungi, making it suitable for use in agricultural settings to enhance crop yield and quality .

- Pesticidal Use : In addition to fungicidal applications, there is potential for this compound to be developed into insecticides or herbicides due to its chemical structure and activity against pests .

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-5-4-6(13)2-3-7(5)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWQZRMPXYFJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.